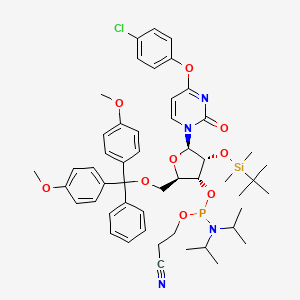![molecular formula C8H14ClN3 B1435413 [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride CAS No. 1949836-88-7](/img/structure/B1435413.png)
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride
Overview
Description
“[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride” is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications, such as drug development and catalysis. The compound has a molecular weight of 151.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3/c1-11-5-7(4-10-11)8-2-6(8)3-9/h4-6,8H,2-3,9H2,1H3 . This indicates that the compound has a cyclopropyl group attached to a methylpyrazol group, with a methanamine functional group also attached.
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has contributed significantly to understanding drug-drug interactions (DDIs) and the metabolism of small-molecule drugs. These enzymes metabolize a diverse number of drugs, and inhibitors play a critical role in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Behavioral Pharmacology and Drug Efficacy
The behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, illustrates the complexity of developing drugs with anxiolytic and antidepressant potential. This research highlights the utility of 5-HT1B antagonists in treating anxiety and affective disorders, providing a framework for future drug development (Hudzik et al., 2003).
Drug Delivery Systems
Advancements in drug delivery systems, such as microparticulate and nanoparticulate systems for metformin hydrochloride, underscore the importance of improving drug bioavailability and reducing dosing frequency. These systems help in reducing gastrointestinal side effects and toxicity, demonstrating the potential for effective drug use in treatments beyond diabetes, including cancer (Çetin & Sahin, 2016).
Ethylene-action Inhibitors in Agriculture
The use of 1-methylcyclopropene (1-MCP) to improve the safety and quality of fresh produce illustrates the agricultural application of chemical compounds in enhancing postharvest management. This ethylene antagonist is used to regulate ripening and inhibit microbial growth, highlighting the cross-disciplinary applications of chemical compounds (Chen et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;/h4-6,8H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPZDAMBEUYSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)





